Acetamide,N-acetyl-2-amino-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetamide,N-acetyl-2-amino-N-methyl- can be synthesized through the acetylation of methylglycinamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.
Industrial Production Methods
While specific industrial production methods for Acetamide,N-acetyl-2-amino-N-methyl- are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide,N-acetyl-2-amino-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide,N-acetyl-2-amino-N-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound for studying protein side-chain interactions and thermodynamic properties.
Medicine: Research into its potential therapeutic applications, including its effects on cellular processes and potential as a drug candidate, is ongoing.
Industry: It may be used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism by which Acetamide,N-acetyl-2-amino-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein structure and function. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-N-methylalaninamide
- N-Acetyl-N-methylvalinamide
- N-Acetyl-N-methylleucinamide
Uniqueness
Acetamide,N-acetyl-2-amino-N-methyl- is unique due to its specific structural properties and the presence of both acetyl and methyl groups. This combination allows it to serve as a versatile model compound for studying various biochemical and thermodynamic properties.
Conclusion
Acetamide,N-acetyl-2-amino-N-methyl- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactions, and research applications make it a valuable subject of study for chemists, biologists, and medical researchers.
Eigenschaften
CAS-Nummer |
115395-72-7 |
---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.147 |
IUPAC-Name |
N-acetyl-2-amino-N-methylacetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7(2)5(9)3-6/h3,6H2,1-2H3 |
InChI-Schlüssel |
BHXQBQHIDBCUEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C(=O)CN |
Synonyme |
Acetamide, N-acetyl-2-amino-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.